molecular formula C12H6F4O4 B1393726 5-[3-Fluoro-5-(trifluoromethyl)phenoxy]-2-furoic acid CAS No. 1255147-75-1

5-[3-Fluoro-5-(trifluoromethyl)phenoxy]-2-furoic acid

Cat. No. B1393726
M. Wt: 290.17 g/mol
InChI Key: MRBYFFDOXJVZMS-UHFFFAOYSA-N
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Description

“5-[3-Fluoro-5-(trifluoromethyl)phenoxy]-2-furoic acid” is a chemical compound. It is a derivative of benzoic acid, featuring a fluoride and a trifluoromethyl at the 3- and 5-positions, respectively . This compound is employed in the synthesis of active pharmaceutical ingredients (APIs) due to the excellent lipophilicity and binding affinity provided by the fluorinated substituents .

Scientific Research Applications

  • Scientific Field: Sensor Materials

    • Application : The compound could potentially be used in the design and synthesis of efficient sensor materials .
    • Methods of Application : The compound could be incorporated into metal–organic frameworks (MOFs) or coordination polymers (CPs), which are a new class of porous crystalline materials . These materials have emerged in several potential applications in the last two decades .
    • Results or Outcomes : The porous nature of MOFs facilitates the pre-concentration of target analytes within the pore structure and provides superior host–guest interaction with good detection limits when compared to conventional materials . This could lead to fast-responsive and ultrasensitive detection ability, which is critical to monitor ecological safety, supervise human health, control industrial wastes, and govern food quality among others .
  • Scientific Field: Heavy Oil Recovery

    • Application : While not directly mentioned, the compound could potentially have applications in the field of heavy oil recovery .
    • Methods of Application : In this field, polymers are used in a process called polymer flooding . By adding polymers to water, the water–oil mobility is lowered, leading to better sweep efficiency .
    • Results or Outcomes : Polymer flooding has been proven technically and economically successful in many EOR projects worldwide . In laboratory tests, polymer achieved tertiary recovery of more than 20% for heavy oil .

properties

IUPAC Name

5-[3-fluoro-5-(trifluoromethyl)phenoxy]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F4O4/c13-7-3-6(12(14,15)16)4-8(5-7)19-10-2-1-9(20-10)11(17)18/h1-5H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBYFFDOXJVZMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)OC2=CC(=CC(=C2)C(F)(F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201172531
Record name 2-Furancarboxylic acid, 5-[3-fluoro-5-(trifluoromethyl)phenoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201172531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3-Fluoro-5-(trifluoromethyl)phenoxy]-2-furoic acid

CAS RN

1255147-75-1
Record name 2-Furancarboxylic acid, 5-[3-fluoro-5-(trifluoromethyl)phenoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255147-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furancarboxylic acid, 5-[3-fluoro-5-(trifluoromethyl)phenoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201172531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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